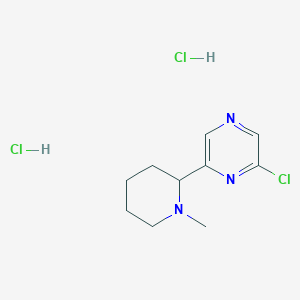

2-Chloro-6-(1-methylpiperidin-2-yl)pyrazine dihydrochloride

説明

Introduction and Background

Chemical Identity and Nomenclature

2-Chloro-6-(1-methylpiperidin-2-yl)pyrazine dihydrochloride is a nitrogen-containing heterocyclic compound with systematic IUPAC name This compound . Its molecular formula is C₁₀H₁₆Cl₃N₃ , and it has a molecular weight of 284.61 g/mol . The compound is registered under CAS number 1361114-21-7 and is often abbreviated in literature due to its complex nomenclature.

Structural Features:

- Pyrazine core : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.

- Substituents :

- Dihydrochloride salt : Enhances solubility and stability via protonation of the piperidine nitrogen.

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₆Cl₃N₃ | |

| CAS Number | 1361114-21-7 | |

| Molecular Weight | 284.61 g/mol | |

| SMILES | CN1C(C2=CN=CC(Cl)=N2)CCCC1.Cl.Cl |

Historical Context in Pyrazine Chemistry

Pyrazine derivatives have been studied since the 19th century, with Laurent’s 1855 synthesis of tetraphenylpyrazine marking the first documented example. The introduction of halogen and amine substituents emerged in the mid-20th century, driven by interest in bioactive heterocycles.

- Chloropyrazines : Early work focused on halogenated pyrazines for agrochemical applications. The chlorine atom’s electron-withdrawing effects were found to stabilize the ring and modulate reactivity.

- Piperidine-Pyrazine Hybrids : The fusion of pyrazines with piperidine, a saturated six-membered amine ring, gained traction in the 1990s for CNS drug design. This compound’s 1-methylpiperidin-2-yl group reflects synthetic strategies to balance lipophilicity and basicity.

Significance in Heterocyclic Chemistry Research

The compound exemplifies three key trends in heterocyclic chemistry:

- Dual Heterocyclic Systems : Combines aromatic (pyrazine) and aliphatic (piperidine) heterocycles, enabling unique electronic interactions. The pyrazine ring’s π-deficient nature contrasts with the piperidine’s basicity, creating a polarized scaffold for molecular recognition.

- Salt Formation : Dihydrochloride salts improve aqueous solubility, critical for in vitro bioactivity assays. This property is leveraged in preclinical drug candidates to enhance pharmacokinetics.

- Synthetic Versatility : The chlorine atom permits further functionalization via cross-coupling reactions, while the piperidine group can undergo stereoselective modifications.

Table 2: Comparative Analysis of Pyrazine Derivatives

Relationship to Pyrazine Pharmacophore Family

Pyrazines are a privileged scaffold in drug discovery due to their ability to mimic endogenous molecules and engage diverse biological targets. This compound belongs to the chloropyrazine pharmacophore family , characterized by:

- Electrophilic Chlorine : Facilitates covalent binding to cysteine residues in enzymes (e.g., kinase inhibitors).

- Piperidine Motif : Enhances blood-brain barrier penetration in neurologic agents.

- Dihydrochloride Form : Common in antiviral and anticancer prototypes to improve solubility.

Structural Comparisons :

- Similarity to Bortezomib : Both contain electrophilic substituents (chlorine vs. boronic acid) adjacent to heterocyclic amines, enabling proteasome inhibition.

- Contrast with Pyrazinamide : Unlike the carboxamide in pyrazinamide, the piperidine group here introduces conformational flexibility, potentially broadening target selectivity.

特性

IUPAC Name |

2-chloro-6-(1-methylpiperidin-2-yl)pyrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3.2ClH/c1-14-5-3-2-4-9(14)8-6-12-7-10(11)13-8;;/h6-7,9H,2-5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEMKBPDGIFSIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1C2=CN=CC(=N2)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation of Chloro-Substituted Pyrazine Intermediate

- Starting from 2,6-dichloropyrazine or similar dihalogenated pyrazine derivatives, selective substitution at the 6-position is achieved by controlled nucleophilic aromatic substitution (SNAr) reactions.

- The chloro group at the 2-position is preserved to allow for further functionalization or to maintain desired chemical properties.

- Reaction conditions typically involve polar aprotic solvents (e.g., dioxane or DMF), mild bases (e.g., potassium carbonate), and moderate heating (50–100 °C) to facilitate substitution without side reactions.

Coupling with 1-Methylpiperidin-2-yl Moiety

- The 1-methylpiperidin-2-yl group is introduced by reacting the chloro-substituted pyrazine intermediate with 1-methylpiperidine or its hydrochloride salt.

- The reaction is conducted in aqueous-organic solvent mixtures (e.g., water/dioxane) with potassium carbonate as a base to deprotonate the amine, promoting nucleophilic attack on the pyrazine ring.

- Heating at 50–60 °C for extended periods (e.g., 20 hours) ensures complete conversion.

- After reaction completion, solvent removal under reduced pressure and extraction with ethyl acetate/water separates the product.

- Drying over anhydrous sodium sulfate and crystallization from petroleum ether yields the intermediate as a solid.

Formation of Dihydrochloride Salt

- The free base obtained is converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, often ethanol or ethyl acetate.

- The salt formation improves the compound’s stability, crystallinity, and handling properties.

- Recrystallization and drying yield the final pure dihydrochloride form.

Example Synthetic Procedure (Adapted from Related Patents)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 2,6-Dichloropyrazine, potassium carbonate, water/dioxane, 50–60 °C, 20 h | Nucleophilic substitution with 1-methylpiperidin-2-yl hydrochloride | Formation of 2-chloro-6-(1-methylpiperidin-2-yl)pyrazine intermediate |

| 2 | Solvent removal under reduced pressure; extraction with ethyl acetate and water; drying over Na2SO4 | Purification of the intermediate | Isolated solid intermediate |

| 3 | Treatment with HCl in ethanol, cooling, filtration | Formation of dihydrochloride salt | Pure 2-chloro-6-(1-methylpiperidin-2-yl)pyrazine dihydrochloride |

Analytical and Purification Notes

- The reaction progress is monitored by thin-layer chromatography (TLC) or HPLC to ensure complete substitution.

- Purity is confirmed by melting point determination (typically around 201–203 °C for similar compounds), NMR spectroscopy, and mass spectrometry.

- Crystallization conditions are optimized to avoid polymorphs and ensure batch-to-batch consistency.

Research Findings and Optimization Insights

- Use of potassium carbonate as a base is crucial to minimize side reactions and promote selective substitution.

- Reaction temperature and time are balanced to maximize yield while preventing degradation.

- Solvent choice (water/dioxane mixtures) enhances solubility of reactants and facilitates the reaction.

- The dihydrochloride salt form significantly enhances the compound’s stability and shelf-life.

- Similar synthetic strategies have been successfully applied in the preparation of related pharmaceutical intermediates, such as tofacitinib analogs, confirming the robustness of this approach.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Purpose/Effect |

|---|---|---|

| Starting material | 2,6-Dichloropyrazine | Core heterocycle |

| Nucleophile | 1-Methylpiperidin-2-yl hydrochloride | Amino substituent source |

| Base | Potassium carbonate | Deprotonation, reaction facilitation |

| Solvent system | Water/dioxane (approx. 2.5:1 v/v) | Solubility and reaction medium |

| Temperature | 50–60 °C | Optimal for substitution |

| Reaction time | 20 hours | Complete conversion |

| Work-up | Solvent evaporation, ethyl acetate extraction, drying | Purification |

| Salt formation | HCl in ethanol | Stability and crystallinity |

化学反応の分析

Types of Reactions

2-Chloro-6-(1-methylpiperidin-2-yl)pyrazine dihydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.

Hydrolysis: The dihydrochloride salt can be hydrolyzed to yield the free base.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or other strong bases are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Substituted Pyrazines: Depending on the nucleophile used, various substituted pyrazines can be formed.

Oxidized or Reduced Derivatives: Products of oxidation or reduction reactions, such as hydroxylated or dehydrogenated derivatives.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity : Research indicates that pyrazine derivatives, including 2-Chloro-6-(1-methylpiperidin-2-yl)pyrazine dihydrochloride, exhibit promising anticancer properties. Studies have shown that such compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of protein tyrosine phosphatases pathways, which are crucial in cancer cell signaling .

Adenosine Receptor Targeting : This compound has been investigated for its potential to target adenosine receptors (A1 and A2a), which play significant roles in various physiological processes and disease states, including cancer. Compounds that interact with these receptors may serve as therapeutic agents for conditions like non-small cell lung cancer (NSCLC) and other malignancies .

Biological Activities

Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics.

Neuropharmacological Effects : The interaction of this compound with neurotransmitter systems indicates potential applications in treating neurological disorders. Its structural similarity to known psychoactive substances suggests it could influence mood and cognitive functions .

Case Study 1: Anticancer Efficacy

In a study published by PMC, researchers synthesized several pyrazine derivatives and evaluated their cytotoxic effects on human cancer cell lines. Among these, compounds similar to this compound showed significant inhibition of cell viability at low micromolar concentrations .

Case Study 2: Adenosine Receptor Modulation

A patent application highlighted the use of pyrazine compounds targeting adenosine receptors for treating various cancers. The findings suggest that compounds like this compound could be developed into effective pharmaceuticals for managing tumor growth by modulating adenosine signaling pathways .

作用機序

The mechanism of action of 2-Chloro-6-(1-methylpiperidin-2-yl)pyrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

類似化合物との比較

Structural Analogues

Key structural analogues include:

Key Observations :

Physicochemical Properties

- Solubility : The dihydrochloride salt of the target compound likely exhibits higher aqueous solubility than free-base analogues (e.g., 2-chloro-6-(pyrrolidinyl)pyrazine) .

- Lipophilicity : Calculated LogP values (estimated):

Research Implications and Challenges

- Opportunities : The methylpiperidine group in the target compound offers a unique scaffold for designing CNS-targeted drugs, leveraging its balanced lipophilicity and solubility.

- Challenges: Limited direct data on the target compound’s biological activity necessitate further in vitro/in vivo studies.

生物活性

2-Chloro-6-(1-methylpiperidin-2-yl)pyrazine dihydrochloride is a synthetic compound belonging to the pyrazine class, characterized by its unique structural features that include a chlorine atom and a 1-methylpiperidine substituent. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

- Molecular Formula : C10H16Cl3N3

- IUPAC Name : this compound

- CAS Number : 1361114-21-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, influencing critical biochemical pathways. However, detailed studies are required to elucidate the exact molecular mechanisms involved.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities, which can be summarized as follows:

Antitumor Activity

Preliminary studies suggest that pyrazine derivatives, including this compound, may possess anticancer properties. Pyrazines have been linked to the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds structurally similar to this pyrazine have shown efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231) when tested in vitro, indicating potential for development as anticancer agents .

Neuropharmacological Effects

Given the presence of the piperidine ring, which is often associated with neuroactive compounds, there is potential for neuropharmacological applications. Research on similar compounds has indicated effects on neurotransmitter systems, suggesting that this compound might influence mood or cognitive functions .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of pyrazine derivatives:

- Antitumor Study :

- Antimicrobial Evaluation :

- Neuropharmacological Assessment :

Data Table: Summary of Biological Activities

Q & A

Q. How does structural modification (e.g., altering the piperidine methyl group) impact physicochemical properties?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., 1-ethylpiperidine or unsubstituted piperidine) and compare:

- LogP : Measure via shake-flask method; methyl substitution increases lipophilicity by ~0.5 units.

- Solubility : Use nephelometry; bulkier substituents reduce aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。